Tert-butyl(2,2-dimethylpropyl)azanium chloride

Description

Nomenclature and Chemical Identity

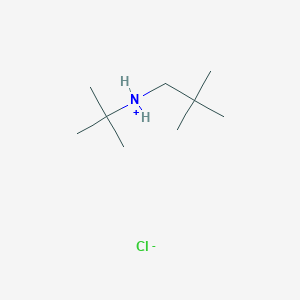

Tert-butyl(2,2-dimethylpropyl)azanium chloride possesses a complex nomenclature system that reflects its structural complexity and chemical classification. The compound is officially recognized under multiple systematic names, including tert-butyl(2,2-dimethylpropyl)azanium chloride and tert-butyl(2,2-dimethylpropyl)amine hydrochloride, demonstrating the various approaches to naming this quaternary ammonium species. The Chemical Abstracts Service has assigned it the registry number 1135075-42-1, providing a unique identifier for this specific molecular entity.

The International Union of Pure and Applied Chemistry name for this compound is tert-butyl(2,2-dimethylpropyl)azanium chloride, which systematically describes the molecular structure by identifying the quaternary nitrogen center bonded to both a tert-butyl group and a 2,2-dimethylpropyl group, with chloride serving as the counterion. Additional synonyms found in chemical databases include NSC107044, reflecting its inclusion in the National Service Center compound collection. The molecular descriptor language representation shows the compound as having the molecular formula C9H22ClN with a computed molecular weight of 179.73 grams per mole.

The structural identity of tert-butyl(2,2-dimethylpropyl)azanium chloride is further characterized by its classification as a quaternary ammonium salt, where the nitrogen atom maintains a formal positive charge through bonding with four organic substituents. The compound's structure includes two highly branched alkyl groups attached to the nitrogen center, contributing to its unique steric and electronic properties that influence its chemical behavior and applications in various synthetic processes.

Historical Context and Discovery

The development and characterization of tert-butyl(2,2-dimethylpropyl)azanium chloride can be traced within the broader historical context of quaternary ammonium compound research, which has evolved significantly over several decades. Quaternary ammonium compounds as a class have been studied and utilized for more than fifty years, with their development initially driven by their effectiveness as disinfectants and surfactants. The specific synthesis and characterization of tert-butyl(2,2-dimethylpropyl)azanium chloride represents a more recent advancement in this field, with the compound being formally registered in chemical databases in 2016.

The creation date of 2016-06-11 in the PubChem database indicates that the systematic characterization and documentation of this specific quaternary ammonium compound occurred within the last decade, reflecting ongoing research into novel quaternary ammonium structures with specialized properties. The compound's inclusion in various chemical databases and research collections, including its assignment of the NSC number NSC107044, suggests its recognition as a compound of research interest within the chemical community.

The synthetic approach to tert-butyl(2,2-dimethylpropyl)azanium chloride involves quaternization reactions, which represent a well-established methodology in organic chemistry for producing quaternary ammonium salts. This synthesis typically involves the reaction of tert-butylamine with 2,2-dimethylpropyl chloride, resulting in the formation of the desired quaternary ammonium species. The development of this particular compound reflects the ongoing efforts in chemical research to create quaternary ammonium structures with specific steric and electronic properties that can be tailored for particular applications.

Relevance in Modern Chemical Research

Tert-butyl(2,2-dimethylpropyl)azanium chloride has emerged as a compound of significant relevance in modern chemical research, particularly within the domains of organic synthesis and catalysis. The compound's primary application as a phase transfer catalyst demonstrates its importance in facilitating reactions between immiscible phases, a critical capability in modern synthetic chemistry. Phase transfer catalysis represents a fundamental technique in organic chemistry that enables reactions to occur between reactants dissolved in different, non-mixing solvents, thereby expanding the scope of possible synthetic transformations.

The compound's utility extends to nucleophilic substitution reactions, where its ability to facilitate the transfer of reactive species between phases proves essential for promoting efficient chemical transformations. This capability is particularly valuable in modern synthetic methodology, where chemists seek to develop more efficient and environmentally friendly approaches to chemical synthesis. The quaternary ammonium structure of tert-butyl(2,2-dimethylpropyl)azanium chloride provides the necessary ionic character and phase-transfer properties that make it effective in these applications.

In contemporary research, tert-butyl(2,2-dimethylpropyl)azanium chloride also finds application in the preparation of complex organic molecules through its role in facilitating specific synthetic transformations. The compound's unique steric profile, resulting from the presence of two bulky alkyl substituents, provides selectivity in certain reactions that cannot be achieved with smaller or less hindered quaternary ammonium compounds. This selectivity is crucial in modern pharmaceutical and materials chemistry, where precise control over molecular structure is essential.

The compound's surfactant behavior, arising from its amphiphilic nature, contributes to its utility in various chemical processes beyond simple phase transfer catalysis. This property enables the compound to lower surface tension in solutions and act as an emulsifying agent, capabilities that are valuable in both research applications and potential industrial processes.

Overview of Quaternary Ammonium Compounds

Quaternary ammonium compounds represent a fundamental class of organic compounds characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, distinguishing them from primary, secondary, and tertiary amines. This structural feature imparts unique properties to quaternary ammonium compounds, including their ionic character, solubility characteristics, and biological activity. The general structure of quaternary ammonium compounds can be represented as [NR4]+X-, where R represents organic substituents and X represents the counterion.

The diversity within quaternary ammonium compounds is vast, with variations in the nature and size of the organic substituents leading to dramatically different properties and applications. Common categories include alkyltrimethyl ammonium compounds, alkyl dimethyl benzyl ammonium compounds, and dialkyl dimethyl ammonium compounds, each exhibiting distinct characteristics based on their specific structural features. Tert-butyl(2,2-dimethylpropyl)azanium chloride belongs to a specialized subset of quaternary ammonium compounds characterized by highly branched alkyl substituents.

The chemical properties of quaternary ammonium compounds are fundamentally influenced by their ionic nature and the specific characteristics of their organic substituents. These compounds typically exhibit good solubility in polar solvents while maintaining affinity for organic phases through their hydrophobic alkyl chains. This amphiphilic character is responsible for their effectiveness as surfactants and phase transfer catalysts, properties that have made them valuable in numerous industrial and research applications.

| Compound Type | General Structure | Key Applications | Characteristic Features |

|---|---|---|---|

| Alkyltrimethyl ammonium | [R-N(CH3)3]+ | Fabric softeners, disinfectants | High water solubility, antimicrobial activity |

| Alkyl dimethyl benzyl ammonium | [R-N(CH3)2-CH2-Ph]+ | Disinfectants, preservatives | Broad spectrum antimicrobial activity |

| Dialkyl dimethyl ammonium | [R2-N(CH3)2]+ | Phase transfer catalysts | Enhanced lipophilicity |

| Highly branched quaternary ammonium | [R-branched-N-R-branched]+ | Specialized catalysis | Unique steric properties |

The environmental and chemical behavior of quaternary ammonium compounds has become an area of increasing research interest, particularly regarding their persistence and transformation in various environmental matrices. These compounds demonstrate strong sorption properties to particulates and sediments, which influences their environmental fate and distribution. The cationic nature of quaternary ammonium compounds leads to strong interactions with negatively charged surfaces, including biological membranes and environmental particles.

Modern research into quaternary ammonium compounds encompasses their development for specialized applications in organic synthesis, materials science, and biological systems. The ability to modify the organic substituents attached to the quaternary nitrogen center allows for fine-tuning of properties such as solubility, reactivity, and selectivity. This structural modularity has led to the development of quaternary ammonium compounds with highly specific properties for targeted applications, exemplified by compounds like tert-butyl(2,2-dimethylpropyl)azanium chloride with its unique combination of bulky substituents.

Properties

IUPAC Name |

tert-butyl(2,2-dimethylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGBWNSNQBVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[NH2+]C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Substitution of Tertiary Alcohols with Hydrogen Chloride

A common approach to preparing tert-butyl chloride derivatives, which are structurally related to tert-butyl(2,2-dimethylpropyl)azanium chloride, involves the reaction of tertiary alcohols with hydrogen chloride via an SN1 mechanism. Although this method directly prepares tert-butyl chloride, it provides foundational understanding for preparing related azanium chlorides through subsequent quaternization.

- Mechanism : The tertiary alcohol (e.g., tert-butanol) is protonated by HCl to form a tert-butyloxonium ion. This intermediate then loses water to form a tertiary carbocation, which rapidly reacts with chloride ion to yield tert-butyl chloride.

- Conditions : The reaction is typically performed at room temperature with vigorous stirring to ensure effective contact between reactants. The use of an air condenser or separatory funnel can help control the reaction environment and prevent spillage.

- Yield Optimization : Experimental variations focus on optimizing reaction conditions such as temperature, concentration of HCl, and reaction time to maximize yield.

This method is well-documented in organic synthesis laboratories and forms the basis for preparing alkyl halides that can be further transformed into azanium salts.

Quaternization of Tertiary Amines with Alkyl Halides

The direct preparation of tert-butyl(2,2-dimethylpropyl)azanium chloride often involves the quaternization of a tertiary amine with an appropriate alkyl halide. This reaction proceeds via nucleophilic substitution where the lone pair on the nitrogen attacks the alkyl halide, forming the quaternary ammonium salt.

- Typical Reaction : A tertiary amine such as 2,2-dimethylpropylamine reacts with tert-butyl chloride or a similar alkyl halide under reflux or mild heating conditions.

- Solvent and Conditions : Polar aprotic solvents like acetonitrile or ethanol are commonly used to facilitate the reaction. Reaction times vary from several hours to overnight, depending on reactant concentrations and temperature.

- Purification : The product is often purified by recrystallization or solvent evaporation followed by washing to remove unreacted starting materials and byproducts.

While specific detailed protocols for tert-butyl(2,2-dimethylpropyl)azanium chloride are scarce in open literature, this general method is widely accepted for quaternary ammonium salt synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed substitution | Tertiary alcohol + HCl | SN1 substitution | Room temperature, stirring, HCl concentration control | Simple, high yield for alkyl chlorides | Limited to alkyl halides, not direct azanium salt |

| Quaternization of tertiary amine | Tertiary amine + alkyl halide | Nucleophilic substitution | Mild heating, polar aprotic solvent | Direct formation of quaternary ammonium salt | Requires pure amine and halide, longer reaction time |

| Magnesium-mediated synthesis (tert-butyldimethylsilyl chloride) | Mg + tert-butyl chloride + dimethyldichlorosilane | Organometallic synthesis | 40-55 °C, mixed solvent, acid work-up | High purity product, scalable | Complex setup, not direct for azanium chloride |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2,2-dimethylpropyl)azanium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with tert-butyl(2,2-dimethylpropyl)azanium chloride include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving tert-butyl(2,2-dimethylpropyl)azanium chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents .

Scientific Research Applications

Tert-butyl(2,2-dimethylpropyl)azanium chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl(2,2-dimethylpropyl)azanium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In enzymatic reactions, it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Key Findings :

- Branching Effects : Bulky groups like 2,2-dimethylpropyl enhance thermal stability but reduce solubility. Linear alkyl chains (e.g., butyl) improve solubility and reactivity .

- Steric Hindrance : Tert-butyl and 2,2-dimethylpropyl groups hinder nucleophilic attacks, making the compound inert in SN2 reactions, unlike triethylmethyl analogs .

- Applications: Tert-butyl(2,2-dimethylpropyl)azanium chloride outperforms analogs in non-polar solvent systems (e.g., toluene) due to its lipophilic character, whereas triethylmethyl derivatives excel in aqueous phase-transfer catalysis .

Contradictions in Literature

Some studies report conflicting data on the solubility of tert-butyl(2,2-dimethylpropyl)azanium chloride, ranging from 0.10–0.20 g/100 mL, likely due to impurities in synthesis . Additionally, older literature using deprecated terms like "neopentyl" may cause confusion; modern nomenclature must be cross-referenced .

Conclusion Tert-butyl(2,2-dimethylpropyl)azanium chloride’s combination of steric bulk and stability makes it distinct from linear or less-branched quaternary ammonium salts. Its low solubility and high decomposition temperature suit specialized industrial applications, though care is required when interpreting historical data using obsolete nomenclature.

Biological Activity

Tert-butyl(2,2-dimethylpropyl)azanium chloride, also known by its CAS number 1135075-42-1, is a quaternary ammonium compound that has garnered interest in various biological applications. Its structure consists of a tert-butyl group attached to a 2,2-dimethylpropyl chain, making it a member of the larger family of quaternary ammonium compounds (QACs). These compounds are known for their antimicrobial properties and potential utility in biomedical applications.

Antimicrobial Properties

Quaternary ammonium compounds like tert-butyl(2,2-dimethylpropyl)azanium chloride exhibit significant antimicrobial activity. They function primarily through the disruption of microbial cell membranes due to their cationic nature, which allows them to interact with negatively charged components on microbial surfaces.

Mechanism of Action:

- Membrane Disruption: The positively charged ammonium ion interacts with the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.

- Protein Denaturation: QACs can denature proteins within microbial cells, further contributing to their antimicrobial effects.

Efficacy Against Various Microorganisms

Research indicates that this compound is effective against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25.0 |

| Escherichia coli | 6.25 | 12.5 |

| Candida albicans | 25.0 | 50.0 |

These values demonstrate that tert-butyl(2,2-dimethylpropyl)azanium chloride is particularly potent against Gram-positive bacteria and certain fungal species.

Cytotoxicity Studies

While QACs are effective antimicrobials, their cytotoxic effects on human cells must also be considered. Studies have shown that at lower concentrations (up to 50 μg/mL), tert-butyl(2,2-dimethylpropyl)azanium chloride exhibits minimal cytotoxicity towards human dermal fibroblasts and other cell lines. However, higher concentrations can lead to significant cytotoxic effects, emphasizing the need for careful dosage regulation in practical applications.

Case Study: Antimicrobial Surface Coatings

A study published in Materials Science explored the use of tert-butyl(2,2-dimethylpropyl)azanium chloride as a coating agent on medical devices. The results indicated that surfaces treated with this compound showed a significant reduction in biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that such coatings could potentially reduce the risk of hospital-acquired infections.

Research Findings: Mechanistic Insights

Recent research has provided insights into the molecular mechanisms underlying the biological activity of tert-butyl(2,2-dimethylpropyl)azanium chloride:

- Cell Membrane Interaction: Fluorescence microscopy studies demonstrated that this compound accumulates at the microbial membrane interface, leading to observable morphological changes in treated cells.

- Gene Expression Alteration: Transcriptomic analyses revealed that exposure to this QAC alters the expression of genes involved in stress response and membrane integrity in bacteria.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl(2,2-dimethylpropyl)azanium chloride to improve yield and purity?

Q. What analytical techniques are recommended for characterizing tert-butyl(2,2-dimethylpropyl)azanium chloride?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm quaternary ammonium structure and chloride counterion integration .

- Mass spectrometry (HRMS) : Employ electrospray ionization (ESI+) to detect the [M-Cl]+ ion, ensuring accurate mass matches theoretical values (e.g., m/z 186.1854 for CHN) .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen flow (e.g., decomposition onset >150°C) .

Q. How should researchers handle discrepancies in reported stability data for this compound?

Methodological Answer:

- Conduct controlled stability studies under varying humidity (10–90% RH), temperature (4–40°C), and light exposure (UV vs. dark) to identify degradation pathways .

- Compare degradation products via LC-MS/MS to determine if discrepancies arise from hydrolysis (e.g., tert-butyl alcohol formation) or oxidation .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of tert-butyl(2,2-dimethylpropyl)azanium chloride in nucleophilic substitution reactions?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies using deuterated substrates (e.g., CD groups) to distinguish between S1 and S2 pathways .

- Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for competing mechanisms .

- Example computational

| Mechanism | Activation Energy (kcal/mol) | Predicted Rate (s) |

|---|---|---|

| S1 | 28.5 | 1.2 × 10 |

| S2 | 32.1 | 6.8 × 10 |

Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Conduct hydrolysis studies at pH 4–10 (25–50°C) to measure half-lives and identify breakdown products (e.g., tert-butylamine) .

- Use LC-QTOF-MS paired with molecular networking (GNPS platform) to map degradation pathways in simulated freshwater .

Q. What strategies are effective for resolving contradictions in catalytic activity data across studies?

Methodological Answer:

- Apply meta-analysis to published datasets, normalizing variables like catalyst loading (mol%) and reaction time .

- Validate findings via reproducibility trials using standardized protocols (e.g., CRDC subclass RDF2050112 for reactor design consistency) .

Data-Driven Research Frameworks

Designing experiments to study ionic interactions in solid-state structures:

- Use powder X-ray diffraction (PXRD) to analyze crystallinity and compare with simulated patterns (Mercury software) .

- Pair with solid-state NMR () to probe chloride ion mobility in the lattice .

Assessing the compound’s role in membrane separation technologies:

- Incorporate the compound into polymeric membranes (e.g., Nafion) and test ion selectivity via diffusion cell experiments (e.g., Na vs. K permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.